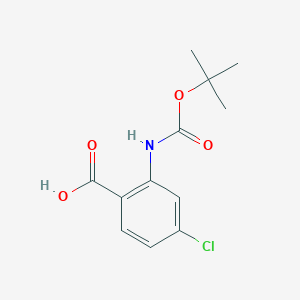

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Descripción general

Descripción

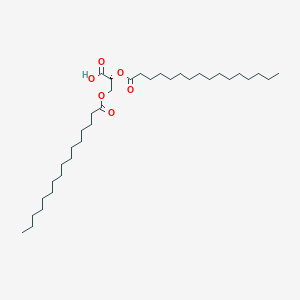

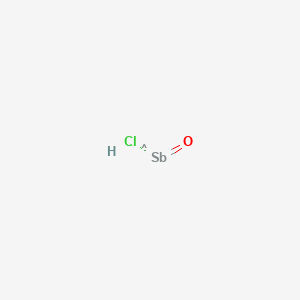

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protected amino group and a chlorobenzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring suggests potential reactivity for further substitution reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been demonstrated in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Although this does not directly describe the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, the principles of protecting group chemistry and stereochemical control are relevant.

Molecular Structure Analysis

The molecular structure of Boc-protected compounds is characterized by the presence of the bulky tert-butyl group, which can influence the stereochemistry and reactivity of the molecule. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds, suggesting that computational methods could also be applied to understand the conformational preferences of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid .

Chemical Reactions Analysis

The Boc group is known for its stability under a variety of conditions, yet it can be removed under acidic conditions to reveal the free amine. The chloro substituent on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid makes it a candidate for nucleophilic aromatic substitution reactions. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been shown to proceed chemoselectively in high yield under mild conditions . This suggests that similar reagents could be used for the tert-butoxycarbonylation of other nucleophiles, including the amino group in the target compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid are not detailed in the provided papers, the properties of Boc-protected amino acids and related compounds can be inferred. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents depending on the nature of the side chain and the presence of other functional groups. The Boc group increases the steric bulk and can affect the compound's crystallinity and melting point. The chemical stability of the Boc group under neutral and basic conditions allows for its use in multi-step synthetic sequences where other functional groups may be manipulated without deprotecting the amine.

Aplicaciones Científicas De Investigación

-

Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Field: Organic Chemistry

- Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

- Method: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results: The overall yield of the synthesis was 68% .

-

Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Field: Organic Chemistry

- Application: This compound is used in the synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method .

- Method: The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .

-

Use of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids in Dipeptide Synthesis

-

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

- Field: Organic Chemistry

- Application: This research focuses on the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Method: The method involves the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability. The ionic liquid demonstrated a catalytic effect .

-

Use of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids in Dipeptide Synthesis

- Field: Organic Chemistry

- Application: This research involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis .

- Method: The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

-

Synthesis of Gramicidin S Cyclic Analogs

- Field: Biochemistry

- Application: This compound is used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

- Method: The method involves the use of solid-phase synthesis techniques .

- Results: The results of this research are not specified in the source .

Propiedades

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHAVFRBIRVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373771 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid | |

CAS RN |

136290-47-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136290-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

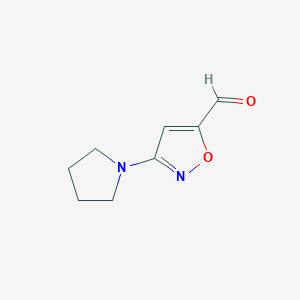

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)